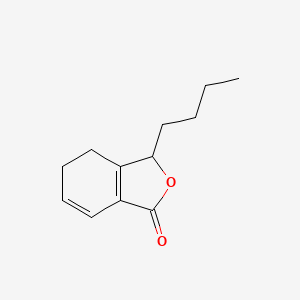

3-N-Butyl-4,5-dihydrophthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKVDODKLJKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977545 | |

| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62006-39-7 | |

| Record name | 3-Butyl-4,5-dihydro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Extraction of 3-N-Butyl-4,5-dihydrophthalide: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Promising Phthalide

3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a naturally occurring phthalide derivative that has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] This lipophilic compound, characterized by an isobenzofuranone core structure, is a key contributor to the characteristic aroma of certain plants.[5] Beyond its sensory attributes, emerging research has highlighted its neuroprotective, anti-inflammatory, and vasodilatory properties, positioning it as a molecule of interest for the development of novel therapeutics, particularly in the context of cerebrovascular diseases.[2][3][6] This guide provides a comprehensive overview of the primary natural sources of 3-N-Butyl-4,5-dihydrophthalide and details the methodologies for its efficient extraction and purification, tailored for researchers and professionals in the fields of natural product chemistry and drug development.

Natural Sources: A Botanical Exploration

3-N-Butyl-4,5-dihydrophthalide is predominantly found within the plant kingdom, specifically in species belonging to the Apiaceae family. The concentration of this compound can vary significantly between different plant parts and is influenced by factors such as geographical location, climate, and harvesting time.

Primary Botanical Sources

The most well-documented and commercially relevant sources of 3-N-Butyl-4,5-dihydrophthalide are:

-

Apium graveolens (Celery): The seeds of celery are a particularly rich source of 3-N-Butyl-4,5-dihydrophthalide.[4][6][7][8][9][10] It is one of the principal compounds responsible for the characteristic aroma of celery oil.[5] Various cultivars of celery, including wild celery, are known to contain this phthalide.[1][11]

-

Ligusticum chuanxiong (Chuanxiong): The rhizome of Ligusticum chuanxiong, a perennial herb widely used in traditional Chinese medicine, is another significant source of 3-N-Butyl-4,5-dihydrophthalide and other related phthalides.[12][13][14][15][16]

Other Notable Sources

While celery and Ligusticum chuanxiong are the primary sources, 3-N-Butyl-4,5-dihydrophthalide has also been identified in other plants, including:

-

Dill (Anethum graveolens) [1]

-

Parsley (Petroselinum crispum) [1]

-

Lovage (Levisticum officinale) [1]

-

Angelica species (Angelica gigas, Angelica sinensis) [17]

The following table summarizes the primary natural sources and the plant parts known to contain 3-N-Butyl-4,5-dihydrophthalide:

| Botanical Name | Common Name | Family | Plant Part(s) |

| Apium graveolens | Celery | Apiaceae | Seeds, Root, Shoot |

| Ligusticum chuanxiong | Chuanxiong, Szechuan Lovage | Apiaceae | Rhizome |

| Anethum graveolens | Dill | Apiaceae | Not specified |

| Petroselinum crispum | Parsley | Apiaceae | Not specified |

| Levisticum officinale | Lovage | Apiaceae | Not specified |

| Angelica gigas | Giant Angelica | Apiaceae | Not specified |

| Angelica sinensis | Dong Quai | Apiaceae | Not specified |

Extraction Methodologies: From Raw Biomass to Purified Compound

The extraction of 3-N-Butyl-4,5-dihydrophthalide from its natural sources is a multi-step process that leverages the compound's physicochemical properties, primarily its lipophilicity. The selection of an appropriate extraction solvent and subsequent purification techniques is critical for achieving high yield and purity.

Initial Solvent Extraction

The first step involves the extraction of the crude phytochemical mixture from the plant material. The choice of solvent is paramount and is dictated by the polarity of the target molecule.

Protocol 1: Maceration with a Moderately Polar Solvent

This method is suitable for a broad-range extraction of compounds from the plant matrix.

-

Preparation of Plant Material: The dried plant material (e.g., celery seeds, Ligusticum chuanxiong rhizomes) is coarsely powdered to increase the surface area for solvent penetration.

-

Maceration: The powdered material is soaked in a solvent such as 20% aqueous methanol at room temperature for a specified period (typically 24-48 hours), with occasional agitation.[8]

-

Filtration: The mixture is filtered to separate the solvent extract (miscella) from the solid plant residue (marc).

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol 2: Extraction with a Nonpolar Solvent

This approach is more selective for lipophilic compounds like 3-N-Butyl-4,5-dihydrophthalide.

-

Preparation of Plant Material: As described in Protocol 1.

-

Extraction: The powdered material is extracted with a nonpolar solvent like hexane.[7] This can be performed using maceration or, for higher efficiency, a Soxhlet apparatus.

-

Filtration and Concentration: The hexane extract is filtered and concentrated under reduced pressure.

Caption: Generalized workflow for the extraction and purification of 3-N-Butyl-4,5-dihydrophthalide.

Purification Techniques

The crude extract contains a complex mixture of compounds. Therefore, a series of purification steps are necessary to isolate 3-N-Butyl-4,5-dihydrophthalide.

1. Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases.

-

Principle: The crude extract is dissolved in a solvent system, typically a polar solvent (e.g., aqueous methanol) and a nonpolar solvent (e.g., hexane).[8] Lipophilic compounds like 3-N-Butyl-4,5-dihydrophthalide will preferentially partition into the nonpolar phase.

-

Procedure: The crude extract is dissolved in the aqueous methanol and then partitioned against hexane in a separatory funnel. The hexane layer, enriched with the target compound, is collected, and the solvent is evaporated.

2. Column Chromatography

This is a powerful technique for separating individual compounds from a mixture.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar to nonpolar compounds.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. For instance, a gradient of hexane and ethyl acetate can be employed.

-

Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the desired compound.

3. High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative or semi-preparative HPLC is often the final purification step.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of solvents such as methanol and water is commonly employed.

-

Detection: A UV detector is used to monitor the elution of the compound. The retention time of 3-N-Butyl-4,5-dihydrophthalide will be specific to the analytical conditions.

Analytical Characterization

Once purified, the identity and purity of 3-N-Butyl-4,5-dihydrophthalide must be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Gas Chromatography (GC): Can be used to assess the purity of the isolated compound.

Conclusion

3-N-Butyl-4,5-dihydrophthalide represents a valuable natural product with significant therapeutic potential. A thorough understanding of its natural sources and the application of systematic extraction and purification protocols are essential for advancing research into its pharmacological properties and potential clinical applications. The methodologies outlined in this guide provide a robust framework for researchers to isolate this promising compound for further investigation.

References

- Momin, R. A., & Nair, M. G. (2000). Antioxidant, cyclooxygenase and topoisomerase inhibitory compounds from Apium graveolens Linn. seeds. Phytomedicine, 9(4), 312-318.

- Fazal, S. S., Ansar, M. M., Singla, R. K., & Khan, S. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. Indo Global Journal of Pharmaceutical Sciences, 2(3), 258-261.

-

FooDB. (2022). 3-N-Butyl-4,5-dihydrophthalide. Retrieved from [Link]

-

PubChem. (n.d.). 3-N-Butyl-4,5-dihydrophthalide. Retrieved from [Link]

- Google Patents. (2021). Synergistic nutritional compositions for treating cerebrovascular diseases. (WO2021084559A1).

-

Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Apium graveolens. Retrieved from [Link]

-

ResearchGate. (2012). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. Retrieved from [Link]

-

Wikipedia. (n.d.). Butylphthalide. Retrieved from [Link]

- Yao, C., Chen, J., Li, Z., Chen, Y., & Li, P. (2016). Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong). Chinese Medicine, 11, 13.

-

CORE. (2016). Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong). Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Memory and Brain Function and Butylphthalide. Retrieved from [Link]

- Wang, Y., Li, W., Chan, S. W., & Lu, J. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Phytomedicine, 118, 154955.

-

ResearchGate. (2018). Effects of 3-n-Butylphthalide from Celery on Vascular Dementia. Retrieved from [Link]

- Marco-Contelles, J., & Zhang, Y. (2020). From Seeds of Apium graveolens Linn. to a Cerebral Ischemia Medicine: The Long Journey of 3-n-Butylphthalide. Journal of Medicinal Chemistry, 63(21), 12485–12510.

-

Reddit. (2022). Anyone knows a good source of DL-3-n-butylphthalide, isolated or in a extract?. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-n-butyl-4,5-dihydrophthalide (sedanenolide) structure. Retrieved from [Link]

- Zhang, X., Han, B., Feng, Z. M., Yang, Y. N., Jiang, J. S., & Zhang, P. C. (2023). Lignan and Phthalide Derivatives from the Rhizome of Ligusticum chuanxiong (Rhizoma chuanxiong) and Evaluation of Their anti-Xanthine Oxidase Activities. Journal of Agricultural and Food Chemistry, 71(43), 17389–17398.

-

ResearchGate. (2017). Phthalide derivatives from Ligusticum chuanxiong. Retrieved from [Link]

Sources

- 1. Showing Compound 3-N-Butyl-4,5-dihydrophthalide (FDB003895) - FooDB [foodb.ca]

- 2. caringsunshine.com [caringsunshine.com]

- 3. researchgate.net [researchgate.net]

- 4. From Seeds of Apium graveolens Linn. to a Cerebral Ischemia Medicine: The Long Journey of 3- n-Butylphthalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butylphthalide - Wikipedia [en.wikipedia.org]

- 6. WO2021084559A1 - Synergistic nutritional compositions for treating cerebrovascular diseases - Google Patents [patents.google.com]

- 7. srcpnandyal.edu.in [srcpnandyal.edu.in]

- 8. iglobaljournal.com [iglobaljournal.com]

- 9. Plant Apium graveolens (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lignan and Phthalide Derivatives from the Rhizome of Ligusticum chuanxiong (Rhizoma chuanxiong) and Evaluation of Their anti-Xanthine Oxidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3-N-Butyl-4,5-Dihydrophthalide | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets and Pathways of 3-N-Butyl-4,5-dihydrophthalide (Sedanenolide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a naturally occurring phthalide found in celery (Apium graveolens) and other plants of the Angelica genus.[1][2] This compound, along with its synthetic counterpart DL-3-n-butylphthalide (NBP), has garnered significant scientific interest for its broad therapeutic potential. Extensive research has demonstrated its neuroprotective, anti-inflammatory, and anti-cancer properties.[3][4][5] This guide provides a comprehensive overview of the known biological targets and signaling pathways of 3-N-Butyl-4,5-dihydrophthalide, offering a valuable resource for researchers and drug development professionals. We will delve into the molecular mechanisms underlying its diverse pharmacological effects, present key experimental data, and provide detailed protocols for investigating its activity.

Introduction: Unveiling the Therapeutic Potential of a Natural Phthalide

3-N-Butyl-4,5-dihydrophthalide (Sedanenolide) is a bicyclic compound with the molecular formula C₁₂H₁₆O₂.[6] Its lipophilic nature allows it to readily cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.[7] The synthetic racemic mixture, DL-3-n-butylphthalide (NBP), has been approved in China for the treatment of ischemic stroke, highlighting its clinical significance.[3][8] The therapeutic efficacy of this class of compounds stems from its multi-target and multi-pathway mode of action, which we will explore in detail throughout this guide.[3][9]

Neuroprotection: A Primary Therapeutic Arena

The most extensively studied application of 3-n-butylphthalide is in the realm of neuroprotection. It has shown promise in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[5][8] Its neuroprotective effects are attributed to a combination of mechanisms, including reducing oxidative stress, inhibiting inflammation, and modulating apoptosis.[3][9]

Attenuation of Oxidative Stress via the Nrf2/ARE Pathway

Oxidative stress is a key contributor to neuronal damage in various neurological disorders. 3-n-butylphthalide has been shown to bolster the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[10]

Mechanism of Action: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like 3-n-butylphthalide, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[10]

Experimental Workflow: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Caption: Workflow for Nrf2 Nuclear Translocation Assay.

Detailed Protocol: Immunofluorescence for Nrf2 Nuclear Translocation [11][12][13]

-

Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y neuroblastoma cells) on sterile glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat the cells with varying concentrations of 3-n-butylphthalide for the desired time period.

-

Fixation: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% fetal bovine serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody against Nrf2 in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei by incubating with 4',6-diamidino-2-phenylindole (DAPI) solution for 5 minutes. Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a confocal fluorescence microscope. Capture images of the Nrf2 (green fluorescence) and nuclei (blue fluorescence). Analyze the images to quantify the co-localization of Nrf2 in the nucleus.

Promotion of Neuronal Survival via the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. 3-n-butylphthalide has been shown to activate this pathway, thereby promoting neuronal survival and inhibiting apoptosis.[3][14]

Mechanism of Action: Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis (e.g., by phosphorylating and inactivating Bad and GSK-3β) and promote cell survival.[15][16]

Caption: Activation of the PI3K/Akt pathway by 3-N-Butyl-4,5-dihydrophthalide.

Experimental Workflow: Western Blot for Akt Phosphorylation

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

Detailed Protocol: Western Blot for Akt Phosphorylation [17][18]

-

Sample Preparation: Treat cells with 3-n-butylphthalide for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt activation.

Protection of Mitochondrial Function

Mitochondrial dysfunction is a central feature of neurodegenerative diseases. 3-n-butylphthalide has been shown to protect mitochondria by preserving their membrane potential, reducing the production of reactive oxygen species (ROS), and inhibiting the release of pro-apoptotic factors.[8][9]

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential [19][20][21][22][23]

The JC-1 assay is a widely used method to assess mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or damaged cells with a depolarized mitochondrial membrane, JC-1 remains in the cytoplasm as green fluorescent monomers.

-

Cell Preparation: Culture and treat cells with 3-n-butylphthalide as desired. Include a positive control for mitochondrial depolarization (e.g., treatment with CCCP).

-

JC-1 Staining: Prepare a JC-1 staining solution according to the manufacturer's protocol. Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with an appropriate buffer to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader. In healthy cells, a high red/green fluorescence ratio will be observed, while in apoptotic cells, this ratio will be significantly lower.

Anti-inflammatory Effects: Targeting Key Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including neurodegenerative disorders and cancer. 3-n-butylphthalide exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the NF-κB pathway.[3][24]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. 3-n-butylphthalide has been shown to inhibit the activation of the NF-κB pathway.[10]

Mechanism of Action: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. 3-n-butylphthalide can interfere with this process at multiple steps, including the inhibition of IKK activity and the prevention of IκB degradation.[25][26][27][28]

Caption: Inhibition of the NF-κB pathway by 3-N-Butyl-4,5-dihydrophthalide.

Quantitative Data: Effects on Inflammatory Mediators

| Cell Type | Stimulus | Compound | Concentration | Effect | Reference |

| BV-2 microglia | LPS | DL-3-n-butylphthalide | 100 µM | Significant reduction in mRNA expression of IL-1β, IL-6, TNF-α, iNOS, and COX-2 | [29] |

| BV-2 microglia | MPP+ | DL-3-n-butylphthalide | 100 µM | Significant reduction in IL-1β protein level | [30] |

Anti-Cancer Activity: An Emerging Area of Investigation

Recent studies have begun to explore the anti-cancer potential of 3-n-butylphthalide. It has been shown to inhibit the proliferation of cancer cells and suppress tumor growth in preclinical models.[4][31]

Targeting the PD-1/PD-L1 Immune Checkpoint

One of the emerging anti-cancer mechanisms of 3-n-butylphthalide is its ability to modulate the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[4][31]

Mechanism of Action: PD-L1 is often overexpressed on the surface of cancer cells and binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion by the tumor. 3-n-butylphthalide has been shown to downregulate the expression of PD-L1 on lung cancer cells, thereby potentially restoring the anti-tumor immune response.[31]

Conclusion and Future Directions

3-N-Butyl-4,5-dihydrophthalide (Sedanenolide) and its synthetic analog 3-n-butylphthalide are pleiotropic molecules with a wide range of biological activities. Their ability to modulate key signaling pathways involved in neuroprotection, anti-inflammation, and cancer provides a strong rationale for their further development as therapeutic agents. This guide has provided a comprehensive overview of the current understanding of their biological targets and mechanisms of action, along with detailed experimental protocols to facilitate further research in this exciting field.

Future research should focus on elucidating the precise molecular interactions of these compounds with their targets, exploring their potential in other disease models, and conducting well-designed clinical trials to validate their therapeutic efficacy in humans. The multi-target nature of these compounds suggests that they may be particularly effective in treating complex diseases with multifactorial etiologies.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 3-N-Butyl-4,5-dihydrophthalide | 62006-39-7 [smolecule.com]

- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-N-Butyl-4,5-Dihydrophthalide | C12H16O2 | CID 173843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 61.8.75.226 [61.8.75.226]

- 11. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3-n-butylphthalide inhibits the apoptosis of nerve cells in rats with cerebral small vessel disease via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. raybiotech.com [raybiotech.com]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem-agilent.com [chem-agilent.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. NF-κB Signaling Pathway Diagram [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Showing Compound 3-N-Butyl-4,5-dihydrophthalide (FDB003895) - FooDB [foodb.ca]

- 31. Dl-3-N-Butylphthalide Presents Anti-Cancer Activity in Lung Cancer by Targeting PD-1/PD-L1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 3-n-Butyl-4,5-dihydrophthalide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-n-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a key bioactive compound found in various Apiaceae family plants, most notably celery (Apium graveolens). It is a significant contributor to the characteristic aroma of celery and possesses a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 3-n-butyl-4,5-dihydrophthalide in plants. It delves into the precursor molecules, key enzymatic steps, and the regulatory mechanisms that govern its production. Furthermore, this guide details the experimental methodologies employed to elucidate this pathway, offering insights into the scientific reasoning behind these approaches and providing actionable protocols for researchers in the field.

Introduction to 3-n-Butyl-4,5-dihydrophthalide (Sedanenolide)

3-n-Butyl-4,5-dihydrophthalide is a naturally occurring phthalide, a class of aromatic compounds containing a lactone ring fused to a benzene ring. It is a major component of celery seed oil and is also found in other plants of the Apiaceae family, such as Angelica sinensis and Ligusticum striatum.[1][2] Beyond its role as a flavor and fragrance compound, 3-n-butyl-4,5-dihydrophthalide has garnered significant interest for its potential therapeutic applications, which include neuroprotective, anti-inflammatory, and anticancer activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or for developing sustainable biotechnological production platforms.

The Proposed Biosynthetic Pathway of 3-n-Butyl-4,5-dihydrophthalide

The biosynthesis of phthalides in plants is believed to follow the polyketide pathway, a major route for the production of a diverse array of secondary metabolites.[3][4] While the complete pathway for 3-n-butyl-4,5-dihydrophthalide has not been fully elucidated in a single study, a combination of transcriptomic, metabolomic, and enzymatic studies in related plant species allows for the construction of a plausible biosynthetic route.

The pathway likely begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes cyclization and subsequent modifications to yield the characteristic phthalide scaffold.

A Proposed Biosynthetic Pathway for 3-n-Butyl-4,5-dihydrophthalide

Caption: A proposed biosynthetic pathway for 3-n-Butyl-4,5-dihydrophthalide.

The interconversion of different phthalides is a key feature of their biosynthesis. For instance, studies in Angelica sinensis suggest that various phthalide components can be transformed through oxidation, isomerization, and hydroxylation reactions.[3] It is plausible that 3-n-butylphthalide is a direct precursor to 3-n-butyl-4,5-dihydrophthalide, with the final step being a reduction of the dihydro-furanone ring.

Key Enzymes in the Biosynthetic Pathway

Several classes of enzymes are predicted to be involved in the biosynthesis of 3-n-butyl-4,5-dihydrophthalide:

| Enzyme Class | Proposed Function | Evidence/Rationale |

| Polyketide Synthase (PKS) | Catalyzes the initial condensation of acyl-CoA units to form the polyketide backbone. | Phthalides are established as polyketide-derived compounds.[3][4] Transcriptome analyses of celery and related species have identified several candidate PKS genes.[5][6] |

| Cyclase/Thioesterase | Facilitates the intramolecular cyclization of the linear polyketide to form the phthalide ring structure. | This is a common mechanism in polyketide biosynthesis for the formation of cyclic products.[4] |

| Reductases | Catalyze reduction steps, including the formation of the butyl side chain and the saturation of the dihydro-furanone ring. | The structure of 3-n-butyl-4,5-dihydrophthalide necessitates reductive steps from a more oxidized precursor. |

| Cytochrome P450 Monooxygenases (CYPs) | May be involved in hydroxylation or other oxidative modifications of the phthalide core or side chain. | CYPs are known to be involved in the late-stage modification of many secondary metabolites. |

Experimental Approaches for Elucidating the Biosynthetic Pathway

The elucidation of a biosynthetic pathway is a multi-faceted process that combines genetic, biochemical, and analytical techniques. The following sections detail the key experimental workflows that have been and can be applied to unravel the biosynthesis of 3-n-butyl-4,5-dihydrophthalide.

Transcriptome Analysis and Gene Discovery

The "omics" revolution has provided powerful tools for identifying candidate genes involved in specialized metabolic pathways.

Workflow for Transcriptome Analysis

Caption: Workflow for identifying candidate biosynthetic genes via transcriptome analysis.

Causality Behind Experimental Choices: By comparing the transcriptomes of tissues with high and low levels of 3-n-butyl-4,5-dihydrophthalide, researchers can identify genes whose expression patterns correlate with the accumulation of the compound.[5][6] This approach narrows down the list of potential genes for further functional characterization. For example, a study on celery seed development could compare gene expression at different stages to pinpoint genes involved in the heightened production of phthalides during seed maturation.

Isotopic Labeling Studies

Isotopic labeling is a classical and powerful technique to trace the metabolic fate of precursor molecules into final products.[1][7]

Protocol for Stable Isotope Labeling Experiment

-

Precursor Selection and Synthesis: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled acetyl-CoA or malonyl-CoA.

-

Plant Material Preparation: Use sterile plant cell cultures, tissue slices, or whole seedlings of a high-producing plant like celery.

-

Feeding of Labeled Precursors: Introduce the labeled precursor to the plant material and incubate for a defined period.

-

Metabolite Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites.

-

Analysis of Labeled Products: Utilize Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into 3-n-butyl-4,5-dihydrophthalide and its proposed intermediates.[1]

-

Data Interpretation: The pattern of label incorporation provides direct evidence for the precursor-product relationship and the sequence of reactions in the pathway.

Self-Validating System: The protocol's integrity is maintained by including control experiments, such as feeding unlabeled precursors and analyzing the natural isotopic abundance. The specificity of the labeling pattern in the target molecule, as compared to other metabolites, validates the proposed pathway.

In Vitro Enzyme Assays

Once candidate genes are identified, their enzymatic function must be confirmed through in vitro assays.

Protocol for a Generic Polyketide Synthase (PKS) Assay

-

Heterologous Expression and Purification: Clone the candidate PKS gene into an expression vector and express the protein in a suitable host, such as E. coli or yeast. Purify the recombinant enzyme using affinity chromatography.

-

Assay Components:

-

Purified PKS enzyme

-

Starter unit (e.g., acetyl-CoA)

-

Extender units (e.g., malonyl-CoA, potentially radiolabeled)

-

Reaction buffer with appropriate pH and co-factors (e.g., NADPH if reductive steps are part of the PKS activity)

-

-

Reaction Incubation: Combine the assay components and incubate at an optimal temperature for a set time.

-

Product Extraction: Stop the reaction and extract the products using an organic solvent.

-

Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin-Layer Chromatography (TLC) to identify the formation of the expected polyketide product.

-

Controls: Run negative controls without the enzyme or without one of the substrates to ensure that the product formation is enzyme-dependent.

Causality Behind Experimental Choices: Heterologous expression isolates the enzyme from the complex cellular environment of the plant, allowing for the unambiguous determination of its specific catalytic activity.[8] By providing specific substrates and analyzing the resulting products, the precise function of the enzyme in the biosynthetic pathway can be established.

Regulation of Biosynthesis

The production of 3-n-butyl-4,5-dihydrophthalide is likely regulated at multiple levels, including transcriptional control and in response to environmental stimuli. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate the expression of genes in secondary metabolic pathways.[5] Further research is needed to identify the specific transcription factors that bind to the promoter regions of the 3-n-butyl-4,5-dihydrophthalide biosynthetic genes and modulate their expression.

Future Perspectives and Conclusion

While significant progress has been made in understanding phthalide biosynthesis, the complete pathway of 3-n-butyl-4,5-dihydrophthalide and its regulation remain to be fully elucidated. Future research should focus on:

-

Functional characterization of the candidate genes identified through transcriptomic studies.

-

Reconstitution of the entire pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to confirm the function of all enzymes and enable metabolic engineering.[9]

-

Investigation of the regulatory network controlling the pathway to identify targets for enhancing production through breeding or genetic modification.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the biosynthesis of 3-n-butyl-4,5-dihydrophthalide. By leveraging the outlined experimental approaches, the scientific community can continue to unravel the complexities of this important natural product's formation, paving the way for its sustainable production and therapeutic application.

References

-

Li, D., et al. (2022). Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. PubMed Central. [Link]

-

Zhang, Y., et al. (2020). Transcriptome Analysis Reveals Important Transcription Factor Families and Reproductive Biological Processes of Flower Development in Celery (Apium graveolens L.). Sci-Hub. [Link]

-

Lund, E. D., & Bryan, P. E. (1976). Phthalide components of celery essential oil. The Journal of Organic Chemistry. [Link]

-

Li, M., et al. (2022). Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis. PubMed Central. [Link]

-

Wikipedia. Polyketide synthase. [Link]

-

Dudek, M. K., et al. (2020). Biotransformation of 3-n-butylidenephthalide (1) to (-)-3-butyl-3-hydroxyphthalide (2) using whole fungal cells. ResearchGate. [Link]

-

The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

-

Kotake, T., et al. (2004). Synthesis and sensory evaluation of all stereoisomers of sedanolide. ResearchGate. [Link]

-

Syracuse University. Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. [Link]

-

Request PDF. Enzyme assay techniques and protocols. ResearchGate. [Link]

-

Tsunematsu, Y., et al. (2017). Elucidation of Biosynthetic Pathways of Natural Products. PubMed. [Link]

-

Gräwert, T., & Groll, M. (2015). Recent highlights in biosynthesis research using stable isotopes. PubMed Central. [Link]

-

University of California, San Diego. Enzyme Assay Protocol. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]

-

Gräwert, T., & Groll, M. (2015). Recent Highlights in Biosynthesis Research Using Stable Isotopes. ResearchGate. [Link]

-

SCIEPublish. Application of Synthetic Biology to the Biosynthesis of Polyketides. [Link]

-

Moore, B. S., et al. (2024). Giant polyketide synthase enzymes in the biosynthesis of giant marine polyether toxins. PubMed. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Koutsidis, G., & Simons, V. (2021). Investigating the relationship of genotype and climate conditions on the volatile composition and sensory profile of celery (apium graveolens). CentAUR. [Link]

-

G-Biosciences. Enzyme Analysis. [Link]

-

MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

-

Dudek, M. K., et al. (2021). Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide. [Link]

-

Zhang, Y., et al. (2020). Transcriptome Analysis Reveals Important Transcription Factor Families and Reproductive Biological Processes of Flower Development in Celery (Apium graveolens L.). MDPI. [Link]

-

ResearchGate. Synthesis of 3-n-butylphthalide (1) by the hydrolysis of... [Link]

-

ResearchGate. (PDF) 3‐n‐Butylphthalide. [Link]

-

Liu, Q., et al. (2014). Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana. PLOS One. [Link]

-

ResearchGate. (PDF) Elucidation of Biosynthetic Pathways of Natural Products. [Link]

-

Tabei, Y., et al. (2023). Sedanolide Activates KEAP1–NRF2 Pathway and Ameliorates Hydrogen Peroxide-Induced Apoptotic Cell Death. PubMed Central. [Link]

- Google Patents.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. sci-hub.box [sci-hub.box]

- 6. Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reconstitution of the Costunolide Biosynthetic Pathway in Yeast and Nicotiana benthamiana | PLOS One [journals.plos.org]

A Comprehensive Toxicological Evaluation of 3-N-Butyl-4,5-dihydrophthalide: A Technical Guide for Preclinical Development

Abstract: 3-n-Butyl-4,5-dihydrophthalide (DL-NBP), a synthetic compound derived from a constituent of celery seed oil, has emerged as a significant neuroprotective agent, particularly in the management of acute ischemic stroke.[1] Its multifaceted mechanism of action, which includes improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties, underscores its therapeutic potential.[1][2] As with any promising therapeutic agent, a rigorous and comprehensive toxicological evaluation is paramount to ensure patient safety and meet regulatory standards for drug approval. This technical guide provides an in-depth framework for the toxicological assessment of DL-NBP, designed for researchers, toxicologists, and drug development professionals. We will delve into the critical aspects of its metabolic profile and present the rationale and detailed protocols for acute, sub-chronic, and genetic toxicity studies, grounded in internationally recognized OECD guidelines.

Introduction: The Imperative for Toxicological Profiling

3-n-Butyl-4,5-dihydrophthalide (molecular formula: C₁₂H₁₄O₂) is a fat-soluble molecule that readily crosses the blood-brain barrier, a key characteristic for its neurological applications.[1] While clinical trials have reported a generally favorable safety profile with adverse events typically limited to transient elevated transaminases, rash, or gastrointestinal discomfort, a complete preclinical toxicological dossier is essential.[3] Such a dossier not only identifies potential hazards but also establishes a safe dose range for human studies and provides the mechanistic understanding necessary for risk assessment. This guide outlines the standard, yet critical, toxicological workflow required for a compound like DL-NBP.

Pharmacokinetics and Metabolism: Understanding the Biological Fate

A thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the foundation of any toxicological assessment. The biotransformation of a parent compound can lead to metabolites with different efficacy or toxicity profiles.

ADME Summary

Studies in both rats and humans have shown that DL-NBP is rapidly absorbed after oral administration.[1][4] It undergoes extensive metabolism, and the majority of the administered dose is recovered in the urine, indicating good absorption and efficient clearance.[4][5]

-

Absorption & Distribution : Rapidly absorbed with peak plasma concentrations observed within approximately 1.25 hours.[1] Its lipophilic nature allows for wide distribution, notably to the brain and adipose tissue.[1]

-

Metabolism : DL-NBP is extensively metabolized by multiple enzyme systems.[5] The primary metabolic pathways involve hydroxylation of the alkyl side chain and subsequent oxidation.[5] Key metabolites identified in human plasma include 10-hydroxy-NBP, 3-hydroxy-NBP, and 11-carboxy-NBP (M5-2).[5][6]

-

Enzymatic Pathways : The biotransformation is primarily mediated by Cytochrome P450 enzymes, specifically CYP3A4, CYP2E1, and CYP1A2, as well as alcohol and aldehyde dehydrogenases.[5] This involvement of multiple P450 isoforms is critical information for predicting potential drug-drug interactions.

-

Excretion : The metabolites are the primary forms excreted, mainly via the urine, with approximately 81.6% of the dose recovered in human urine.[5]

Visualization: Metabolic Pathway of DL-NBP

The following diagram illustrates the principal metabolic transformation of DL-NBP. Understanding this pathway is crucial, as toxicological studies must account for the potential effects of not just the parent drug but also its major metabolites.

Caption: Metabolic pathway of DL-NBP in humans.

Acute Oral Toxicity Assessment

Rationale: The initial step in safety pharmacology is to determine the potential for toxicity from a single, high-dose exposure. This study informs the classification and labeling of the chemical according to the Globally Harmonised System (GHS) and provides essential data for selecting dose levels for subsequent repeated-dose studies.[7] The OECD provides several modern guidelines that aim to reduce the number of animals used while still providing a robust estimation of acute toxicity.[7]

Recommended Protocol: Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals to assign a substance to a GHS toxicity category.

Experimental Protocol: OECD 423

-

Species Selection: The rat is the preferred species. Use healthy, young adult animals of a single sex (females are often slightly more sensitive).[8]

-

Housing & Acclimatization: Animals should be group-caged by sex (unless behavioral changes necessitate individual caging) and acclimatized to laboratory conditions for at least 5 days.[9] The temperature should be maintained at 22°C (± 3°) with a relative humidity of 30-70%.[9]

-

Dose Preparation: The test substance should be administered via gavage. An appropriate vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose) should be used if the substance is not water-soluble. The vehicle's toxicological properties must be well-understood.

-

Administration & Dosing Procedure:

-

Animals are fasted overnight prior to dosing.[9]

-

The procedure uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[8] Based on existing knowledge of similar structures, a starting dose of 300 mg/kg is often appropriate.

-

Dosing is performed in a stepwise manner using 3 animals per step. The outcome of the first step determines the next dose (higher or lower).

-

-

Observations:

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Interpretation: The substance is assigned to a GHS category based on the number of mortalities observed at one or more dose levels.

Visualization: OECD 423 Dosing Workflow

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Sub-Chronic Repeated Dose Toxicity Assessment

Rationale: Evaluating the effects of repeated exposure over a longer duration is critical for identifying target organs of toxicity, characterizing the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL).[11] A 90-day study in rodents is a standard requirement for most drug development programs.[12][13]

Recommended Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

This guideline is designed to provide comprehensive data on possible health hazards arising from repeated exposure.

Experimental Protocol: OECD 408

-

Species and Animal Numbers: Use the rat as the preferred species. At least 10 animals of each sex per dose group are required.

-

Dose Level Selection: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) should be used. Doses are selected based on acute toxicity data, aiming for the high dose to produce some toxicity but not more than 10% mortality, the low dose to produce no toxicity (the anticipated NOAEL), and the mid-dose to be intermediate.

-

Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.

-

In-Life Monitoring:

-

Clinical Observations: Detailed observations are made daily.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examined prior to the study and at termination.

-

Hematology & Clinical Chemistry: Blood samples are collected at termination for a full panel analysis (e.g., red/white blood cell counts, hemoglobin, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes).

-

Urinalysis: Performed at termination.

-

-

Terminal Procedures:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs (liver, kidneys, brain, spleen, heart, adrenal glands, gonads) are weighed.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing target organ toxicity are also examined.

-

Data Presentation: Summary of Potential 90-Day Toxicity Findings

| Parameter | Control Group | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |

| Body Weight Gain (g) | ||||

| Liver Weight (% of BW) | ||||

| Kidney Weight (% of BW) | ||||

| Hematology | ||||

| Hemoglobin (g/dL) | ||||

| White Blood Cells (x10⁹/L) | ||||

| Clinical Chemistry | ||||

| Alanine Aminotransferase (U/L) | ||||

| Blood Urea Nitrogen (mg/dL) | ||||

| Key Histopathology | ||||

| Liver | No Abnormalities | No Abnormalities | Minimal Centrilobular Hypertrophy | Centrilobular Hypertrophy & Necrosis |

| Kidney | No Abnormalities | No Abnormalities | No Abnormalities | Tubular Degeneration |

Genotoxicity Assessment

Rationale: A battery of genotoxicity tests is required by regulatory agencies to assess the potential of a substance to induce mutations or chromosomal damage, which are linked to carcinogenesis and heritable diseases. The standard battery begins with two in vitro tests.

Test 1: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

Principle: This widely used initial screen assesses a chemical's potential to cause gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the genes for its synthesis.[14] The test measures the ability of the test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[14][15]

Experimental Protocol: OECD 471

-

Tester Strains: A minimum of five strains is typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). This combination detects various types of mutations like frameshifts and base-pair substitutions.[16]

-

Metabolic Activation: Because many chemicals only become mutagenic after being metabolized by the liver, the assay is performed both with and without an exogenous metabolic activation system (the S9 fraction, derived from rat liver homogenate).[16]

-

Procedure (Plate Incorporation Method):

-

The test substance (at several concentrations), the bacterial culture, and (if required) the S9 mix are combined in molten top agar.

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.

Visualization: Ames Test Workflow

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Test 2: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Principle: This test identifies substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[17][18][19] Chromosomal damage is a hallmark of many carcinogens.

Experimental Protocol: OECD 473

-

Cell Systems: Cultured mammalian cells are used, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[17][18]

-

Dose and Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., ~1.5 normal cell cycles) without S9.[18][19]

-

Cell Harvest: Following exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.[18][20]

-

Slide Preparation & Analysis: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: A substance is considered positive if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural aberrations.[18]

Conclusion and Path Forward

The therapeutic promise of 3-n-Butyl-4,5-dihydrophthalide is well-supported by its pharmacological profile and initial clinical safety data. However, progression from a promising candidate to an approved therapeutic requires a systematic and rigorous toxicological evaluation. This guide provides the foundational framework for this assessment, grounded in established OECD protocols. The described studies—encompassing ADME, acute and sub-chronic toxicity, and a standard in vitro genotoxicity battery—are essential for characterizing the safety profile of DL-NBP. The results of these studies will form a critical part of the regulatory submission, enabling a comprehensive risk-benefit analysis and ensuring the safety of patients who stand to benefit from this neuroprotective agent.

References

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).

- OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.).

- Ames Mutagenicity Testing (OECD 471) - CPT Labs. (n.d.).

- OECD 473: In Vitro Mammalian Chromosomal Aberration Test - Nucro-Technics. (2020, August 27).

- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987, February 24).

- OECD 473: Chromosome aberration test (in vitro mammalian). (n.d.).

- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).

- The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28).

- Chromosome Aberration Test - Charles River Laboratories. (n.d.).

- Ames Assay - Inotiv. (n.d.).

- Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.).

- Test No. 473: In Vitro Mammalian Chromosomal Aberration Test | OECD. (n.d.).

- Sub-chronic toxicity studies - GLP LIfe Test. (n.d.).

- Genetic toxicity: Bacterial reverse mutation test (OECD 471) - Biosafe. (n.d.).

- Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed. (2012, November 20).

- Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats. (2021, September 1).

- Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD. (n.d.).

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Fitoterapia Brasil |. (1998, September 21).

- (PDF) 3‐n‐Butylphthalide - ResearchGate. (n.d.).

- Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC. (n.d.).

- Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC. (n.d.).

- DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials. (2022, September 2).

Sources

- 1. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 11. fitoterapiabrasil.com.br [fitoterapiabrasil.com.br]

- 12. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 13. oecd.org [oecd.org]

- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 15. inotiv.com [inotiv.com]

- 16. biosafe.fi [biosafe.fi]

- 17. nucro-technics.com [nucro-technics.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. criver.com [criver.com]

- 20. oecd.org [oecd.org]

Methodological & Application

Synthesis methods for 3-N-Butyl-4,5-dihydrophthalide

An In-Depth Guide to the Synthesis of 3-N-Butyl-4,5-dihydrophthalide (Sedanenolide)

Introduction

3-N-Butyl-4,5-dihydrophthalide, also known by its common name Sedanenolide or Senkyunolide A, is a naturally occurring bicyclic compound with the molecular formula C₁₂H₁₆O₂ and CAS Number 62006-39-7.[1] It is a key organoleptic component isolated from the essential oils of celery (Apium graveolens L.) and plants of the Angelica genus, where it contributes significantly to the characteristic aroma.[2][3] Beyond its role as a flavor and fragrance agent, Sedanenolide has garnered substantial interest in the pharmaceutical and drug development sectors for its diverse biological activities. Research has highlighted its potential as a neuroprotective agent, with studies indicating its efficacy in models of ischemic stroke and neurodegenerative diseases.[4][5][6]

This compound is structurally related to the more widely studied aromatic analogue, 3-n-butylphthalide (NBP). The critical distinction lies in the saturation of the fused benzene ring; Sedanenolide possesses a cyclohexene ring, whereas NBP features a fully aromatic benzene ring. This structural difference imparts distinct physical and biological properties, making targeted synthesis a key objective for researchers. This document provides a detailed overview of viable synthetic strategies, complete with experimental protocols, for the preparation of 3-N-Butyl-4,5-dihydrophthalide for research and development purposes.

Overview of Synthetic Strategies

The synthesis of 3-N-Butyl-4,5-dihydrophthalide can be approached via two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical considerations.

-

Strategy A: Two-Stage Synthesis from an Aromatic Precursor. This is a robust and logical approach that begins with the synthesis of the aromatic analogue, 3-n-butylphthalide (NBP), followed by the selective reduction of the aromatic ring. This method is advantageous when commercially available aromatic starting materials are more accessible.

-

Strategy B: Direct Reduction of a Natural Product Isomer. This elegant route utilizes Ligustilide, a naturally occurring isomer of Sedanenolide that already contains the required dihydroisobenzofuranone core. A simple hydrogenation of an exocyclic double bond yields the target molecule. This is highly efficient if Ligustilide is readily available.

Caption: High-level overview of the two primary synthetic routes to 3-N-Butyl-4,5-dihydrophthalide.

Strategy A: Synthesis via 3-n-Butylphthalide Intermediate

This strategy is bifurcated into two distinct experimental stages: the initial construction of the aromatic 3-n-butylphthalide (NBP) core, followed by the more challenging reduction of the aromatic ring.

Part 1: Synthesis of 3-n-Butylphthalide (NBP)

The synthesis of NBP from ortho-substituted benzene derivatives is a well-established transformation. A highly effective method involves the reaction of a Grignard reagent with an ortho-formyl- or ortho-carboxy-protected benzene, followed by an acid-catalyzed cyclization (lactonization). Using o-bromobenzaldehyde as a starting material provides a reliable and high-yielding route.

Causality and Mechanistic Insights: The core of this synthesis lies in forming a new carbon-carbon bond between the butyl group and the phthalide backbone.

-

Lithium-Halogen Exchange: Treatment of o-bromobenzaldehyde with an organolithium reagent like n-butyllithium at low temperatures allows for a lithium-halogen exchange, forming a highly nucleophilic aryllithium species in situ.

-

Nucleophilic Addition: This aryllithium species then undergoes an intramolecular rearrangement or intermolecular reaction with another equivalent of aldehyde, which upon addition of a butylating agent (like butyl bromide or a butyl Grignard reagent if a different starting material is used) and subsequent workup, forms a secondary alcohol.

-

Lactonization: Upon acidification, the alcohol and the aldehyde (or a carboxylic acid derivative formed during workup) are in close proximity, allowing for an intramolecular esterification to form the stable five-membered lactone ring of the phthalide.

Caption: Workflow for the synthesis of the 3-n-butylphthalide (NBP) intermediate.

Experimental Protocol: Synthesis of 3-n-Butylphthalide (NBP)

Disclaimer: This protocol is a composite based on established organometallic and lactonization principles and should be performed by trained personnel with appropriate safety precautions.

Materials:

-

o-bromobenzaldehyde

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add o-bromobenzaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Quenching and Workup: Slowly quench the reaction by adding 1 M HCl solution at -78 °C until the pH is acidic. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude NBP by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Part 2: Selective Hydrogenation of NBP to 3-N-Butyl-4,5-dihydrophthalide

The reduction of a stable aromatic ring is an energetically demanding process that requires specific catalysts and forcing conditions to overcome the high resonance stabilization energy.[7] Standard hydrogenation conditions (e.g., Pd/C, 1 atm H₂) that readily reduce alkenes will not affect the benzene ring.[8] Therefore, more active catalysts and higher pressures/temperatures are necessary. The key is to achieve this without reducing the lactone carbonyl group.

Causality and Mechanistic Insights:

-

Catalyst Choice: Catalysts like Rhodium-on-carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) are more effective than Palladium for aromatic ring hydrogenation due to their higher activity.[8]

-

Forcing Conditions: High hydrogen pressure (500-1500 psi) and elevated temperatures (80-150 °C) provide the necessary activation energy for the H₂ molecule to adsorb onto the catalyst surface and add across the aromatic π-system. The lactone is generally stable under these neutral hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation of NBP

Disclaimer: This procedure involves high-pressure hydrogenation and must be performed only by trained professionals using a certified high-pressure reactor (autoclave) behind a safety shield.

Materials:

-

3-n-Butylphthalide (NBP)

-

Rhodium-on-carbon (5% Rh/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol or Acetic Acid (solvent)

-

Celite®

Procedure:

-

Reactor Charging: In the stainless-steel vessel of a high-pressure autoclave, add 3-n-butylphthalide (1.0 eq) and the chosen solvent (e.g., ethanol). Add the catalyst (5-10 mol % loading).

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel multiple times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction may take 12-48 hours.

-

Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood. Purge the system with nitrogen.

-

Workup: Open the reactor and dilute the contents with ethanol. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure 3-N-Butyl-4,5-dihydrophthalide.

Strategy B: Synthesis via Reduction of Ligustilide

This approach is exceptionally efficient if the starting material, (Z)-Ligustilide ((Z)-3-butylidene-4,5-dihydroisobenzofuran-1(3H)-one), is available. Ligustilide is a major bioactive component of several medicinal plants and can be sourced commercially or via extraction.[9] The synthesis involves the selective hydrogenation of the exocyclic carbon-carbon double bond.

Causality and Mechanistic Insights: The hydrogenation of an isolated alkene is a standard and highly efficient transformation.

-

Mild Conditions: Unlike aromatic rings, alkenes are readily reduced under mild conditions. A standard catalyst like Palladium-on-carbon (Pd/C) is highly effective.[8]

-

Selectivity: The reaction can be performed at room temperature and low hydrogen pressure (e.g., using a hydrogen-filled balloon), which will not affect the lactone or the existing dihydro-aromatic ring, ensuring high selectivity for the target product.

Caption: Workflow for the synthesis of the target molecule from Ligustilide.

Experimental Protocol: Hydrogenation of (Z)-Ligustilide

Materials:

-

(Z)-Ligustilide

-

Palladium-on-carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (anhydrous)

-

Hydrogen gas balloon

-

Celite®

Procedure:

-

Reaction Setup: To a round-bottom flask, add (Z)-Ligustilide (1.0 eq) and dissolve it in ethanol. Carefully add 10% Pd/C catalyst (5-10 mol % loading).

-

Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under the hydrogen balloon atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

-

Workup: Once complete, carefully purge the flask with nitrogen. Dilute the mixture with ethanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with additional ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Data Summary and Comparison

| Parameter | Strategy A: From Aromatic Precursor | Strategy B: From Ligustilide |

| Starting Material | Simple, commercially available aromatics (e.g., o-bromobenzaldehyde) | (Z)-Ligustilide (natural product, potentially expensive or requires extraction) |

| Number of Steps | Two major synthetic steps | One synthetic step |

| Key Reagents | n-BuLi, High-pressure H₂, Rh/C or PtO₂ | H₂, Pd/C |

| Reaction Conditions | Demanding: Cryogenic (-78°C) and high pressure/temperature (1000 psi, 100°C) | Mild: Room temperature, atmospheric pressure |

| Advantages | Utilizes readily available, inexpensive starting materials. Robust for larger scale. | Highly efficient, high-yielding, simple procedure, mild conditions. |

| Disadvantages | Requires specialized high-pressure equipment. Conditions are harsh. | Dependent on the availability and cost of the starting material, Ligustilide. |

| Typical Yield | Moderate to Good (over two steps) | Excellent |

Safety Precautions

-

Organolithium Reagents (e.g., n-BuLi): Highly reactive and pyrophoric (ignite spontaneously in air). Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

-

High-Pressure Hydrogenation: Poses a significant explosion hazard. Must only be conducted in a certified autoclave designed for high pressures, operated by trained personnel behind a blast shield. Proper purging to remove all oxygen is critical.

-

Catalysts: Hydrogenation catalysts (Pd/C, Rh/C, PtO₂) are often pyrophoric, especially after use when saturated with hydrogen. Do not allow the filtered catalyst to dry in the air; quench carefully with water.

-

Solvents: Anhydrous THF can form explosive peroxides and should be handled with care. All organic solvents should be used in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of 3-N-Butyl-4,5-dihydrophthalide (Sedanenolide) is readily achievable through well-defined chemical strategies. For researchers with access to the natural product Ligustilide, a simple, one-step catalytic hydrogenation offers the most direct and mild route to the target molecule. For broader applications or when Ligustilide is not available, a two-stage approach commencing from simple aromatic precursors is a robust and scalable alternative. This latter method, while requiring more demanding experimental conditions including cryogenic temperatures and high-pressure hydrogenation, relies on more fundamental and readily sourced starting materials. The selection of the optimal synthetic path will ultimately be guided by laboratory capabilities, project scale, and the economic and practical availability of the necessary precursors.

References

-

Miyazawa, M., & Hisama, M. (2011). Asymmetric synthesis and sensory evaluation of sedanenolide. Bioscience, Biotechnology, and Biochemistry, 75(8), 1502-1505. [Link]

-

Takahashi, A., et al. (2011). Asymmetric Synthesis and Sensory Evaluation of Sedanenolide. J-Stage. [Link]

-

Miyazawa, M., & Hisama, M. (2011). Asymmetric Synthesis and Sensory Evaluation of Sedanenolide. Oxford Academic. [Link]

-

ResearchGate. (2010). Synthesis and sensory evaluation of all stereoisomers of sedanolide. ResearchGate. [Link]

-

Singh, R., et al. (2017). Isolation of 3-n-Butyl Phthalide & Sedanenolide from Apium graveolens Linn. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Wiley Online Library. (Various Dates). Partial Reduction of Benzenoid Aromatic Rings by Dissolving Metals and by Other Methods. Wiley Online Library. [Link]

-

PubChem. (n.d.). (E)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one. PubChem. [Link]

-

Lumen Learning. (n.d.). Reductions of Aromatic Rings. Organic Chemistry II. [Link]

-

The Pherobase. (n.d.). 3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one. The Pherobase. [Link]

- Google Patents. (2020). Catalytic reduction of aromatic ring in aqueous medium.

-

MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

-

Chemistry LibreTexts. (2024). Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

NIST WebBook. (n.d.). (E)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one. NIST Chemistry WebBook. [Link]

-